Cas no 2167773-78-4 (3-Fluoro-5-methoxy-2-nitrobenzonitrile)

3-フルオロ-5-メトキシ-2-ニトロベンゾニトリルは、高純度の芳香族化合物であり、医薬品中間体や有機合成における重要な構築ブロックとして利用されます。フッ素原子とメトキシ基、ニトロ基の特異な組み合わせにより、電子求引性と立体効果のバランスが良く、反応性の制御が可能です。特に医薬品開発分野では、分子設計の柔軟性を高める有用な骨格として注目されています。高い化学的安定性と再現性のある合成経路が特徴で、研究用途に適した信頼性の高い試薬です。

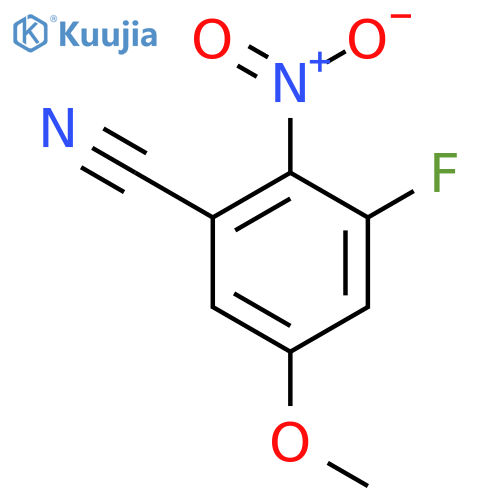

2167773-78-4 structure

商品名:3-Fluoro-5-methoxy-2-nitrobenzonitrile

CAS番号:2167773-78-4

MF:C8H5FN2O3

メガワット:196.135305166245

MDL:MFCD32708901

CID:5060897

3-Fluoro-5-methoxy-2-nitrobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-5-methoxy-2-nitrobenzonitrile

- SY275471

-

- MDL: MFCD32708901

- インチ: 1S/C8H5FN2O3/c1-14-6-2-5(4-10)8(11(12)13)7(9)3-6/h2-3H,1H3

- InChIKey: DIBTUWCKDWRZFM-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(=CC(C#N)=C1[N+](=O)[O-])OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 270

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 78.8

3-Fluoro-5-methoxy-2-nitrobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1196345-0.25g |

3-Fluoro-5-methoxy-2-nitrobenzonitrile |

2167773-78-4 | 97% | 0.25g |

$495 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1196345-1g |

3-Fluoro-5-methoxy-2-nitrobenzonitrile |

2167773-78-4 | 97% | 1g |

$715 | 2024-07-19 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY275471-0.25g |

3-Fluoro-5-methoxy-2-nitrobenzonitrile |

2167773-78-4 | ≥97% | 0.25g |

¥3900.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1196345-0.25g |

3-Fluoro-5-methoxy-2-nitrobenzonitrile |

2167773-78-4 | 97% | 0.25g |

$495 | 2025-02-22 | |

| eNovation Chemicals LLC | Y1196345-1g |

3-Fluoro-5-methoxy-2-nitrobenzonitrile |

2167773-78-4 | 97% | 1g |

$715 | 2025-02-22 | |

| eNovation Chemicals LLC | Y1196345-1g |

3-Fluoro-5-methoxy-2-nitrobenzonitrile |

2167773-78-4 | 97% | 1g |

$715 | 2025-02-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y23045-1g |

3-Fluoro-5-methoxy-2-nitrobenzonitrile |

2167773-78-4 | 97% | 1g |

¥8259.0 | 2024-07-15 | |

| eNovation Chemicals LLC | Y1196345-0.25g |

3-Fluoro-5-methoxy-2-nitrobenzonitrile |

2167773-78-4 | 97% | 0.25g |

$495 | 2025-02-22 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY275471-0.1g |

3-Fluoro-5-methoxy-2-nitrobenzonitrile |

2167773-78-4 | ≥97% | 0.1g |

¥2800.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1196345-0.25g |

3-Fluoro-5-methoxy-2-nitrobenzonitrile |

2167773-78-4 | 97% | 0.25g |

$495 | 2025-02-19 |

3-Fluoro-5-methoxy-2-nitrobenzonitrile 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Ping Tong Food Funct., 2020,11, 628-639

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

2167773-78-4 (3-Fluoro-5-methoxy-2-nitrobenzonitrile) 関連製品

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2167773-78-4)3-Fluoro-5-methoxy-2-nitrobenzonitrile

清らかである:99%/99%/99%

はかる:0.1g/0.25g/1g

価格 ($):351.0/489.0/690.0